molecular formula C9H11NO B14838156 4-Cyclopropoxy-3-methylpyridine

4-Cyclopropoxy-3-methylpyridine

Cat. No.: B14838156
M. Wt: 149.19 g/mol
InChI Key: SXZOPCLQBUKCOG-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-methylpyridine is a pyridine derivative featuring a cyclopropoxy substituent at the 4-position and a methyl group at the 3-position. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-cyclopropyloxy-3-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-6-10-5-4-9(7)11-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

SXZOPCLQBUKCOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: These methods often involve the use of catalysts and controlled reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropoxy-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Substituent Effects: Cyclopropoxy vs. Methoxy/Nitro Groups

Key pyridine analogs include 2-Methoxy-4-methyl-5-nitropyridine (7c) and 2-Methoxy-4-methyl-3-nitropyridine (7d), synthesized with yields of 95% and 80%, respectively . These compounds highlight the impact of electron-withdrawing (nitro) and electron-donating (methoxy) groups on pyridine reactivity.

  • Electronic Effects :

    • The nitro group (in 7c and 7d) strongly withdraws electrons, activating the ring for electrophilic substitution at specific positions.
    • In contrast, the cyclopropoxy group in 4-Cyclopropoxy-3-methylpyridine is mildly electron-donating due to oxygen lone pairs, but its bulky cyclopropane ring may sterically hinder reactions.
  • Synthetic Accessibility: Methoxy derivatives (e.g., 7c, 7d) are synthesized efficiently (80–95% yields) via established protocols .

Comparison with Pyrimidine Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exemplifies a pyrimidine-based compound with a chloro substituent and carboxylic acid group . Key differences include:

  • Heterocycle Core :
    • Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Pyrimidines exhibit greater polarity and hydrogen-bonding capacity, affecting solubility and biological target interactions.
  • Functional Groups :
    • The chloro group in the pyrimidine derivative is a leaving group, enabling nucleophilic substitution, whereas the cyclopropoxy group in this compound is less reactive in such pathways.

Data Table: Comparative Analysis of Pyridine and Pyrimidine Derivatives

Property/Compound This compound (Target) 2-Methoxy-4-methyl-5-nitropyridine (7c) 2-Chloro-6-methylpyrimidine-4-carboxylic acid
Core Structure Pyridine Pyridine Pyrimidine
Substituents 3-methyl, 4-cyclopropoxy 4-methyl, 2-methoxy, 5-nitro 2-chloro, 6-methyl, 4-carboxylic acid
Key Functional Groups Ether (cyclopropoxy) Methoxy, nitro Chloro, carboxylic acid
Synthetic Yield Not reported 95% Not reported
Electronic Effects Mildly electron-donating, steric bulk Strongly electron-withdrawing (nitro) Electron-withdrawing (chloro, carboxylic acid)

Research Implications and Gaps

  • The high yields of methoxy-nitro pyridines (e.g., 7c, 7d) suggest efficient routes for electron-deficient pyridines, whereas cyclopropoxy derivatives may require optimization for steric effects .
  • The pyrimidine derivative’s carboxylic acid group (CAS 89581-58-8) underscores the role of polar substituents in modulating solubility and reactivity, a contrast to the lipophilic cyclopropoxy group .
  • Further studies are needed to characterize this compound’s physical properties (e.g., logP, melting point) and reactivity in comparison to its analogs.

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